molecular formula C8H18O2 B14445616 2-Methylheptane-2,6-diol CAS No. 73304-48-0

2-Methylheptane-2,6-diol

Cat. No.: B14445616
CAS No.: 73304-48-0
M. Wt: 146.23 g/mol
InChI Key: IOMHEFJNPZANMF-UHFFFAOYSA-N
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Description

Significance of Diols in Contemporary Organic Synthesis

Diols are a crucial class of organic compounds that serve as versatile building blocks in modern organic synthesis. rsc.org Their dual hydroxyl functionality allows them to act as key precursors in the creation of more complex molecules, including polymers, pharmaceuticals, and other industrial chemicals. rsc.org For instance, diols are fundamental monomers in polymerization reactions that form materials like polyesters and polyurethanes. The presence of two hydroxyl groups increases the polarity and reactivity compared to simple alcohols, enabling a wide range of chemical transformations such as oxidation, esterification, and etherification. rsc.org This versatility makes diols indispensable intermediates for constructing diverse molecular frameworks.

Challenges in Site-Selective Functionalization of Polyols

A significant and persistent challenge in organic synthesis is the site-selective functionalization of polyols, including diols. rsc.org Polyol molecules contain multiple hydroxyl groups that often have very similar chemical reactivity, making it difficult to modify just one specific -OH group while leaving others untouched. rsc.orgresearchgate.net Diols, as the simplest form of polyols, provide a fundamental and practical model for developing and testing new catalytic strategies to overcome this challenge. rsc.orgrsc.org Achieving regioselectivity is critical as the specific placement of functional groups can dramatically alter a molecule's properties and biological activity. Researchers are actively developing organocatalysts and other methods to precisely control which hydroxyl group reacts, thereby avoiding complex protection-deprotection steps and streamlining synthetic pathways. rsc.orgresearchgate.net In diols containing both a primary and a secondary hydroxyl group, functionalization often favors the primary site due to reduced steric hindrance. rsc.org

Research Focus on Branched Diol Architectures

Within the diol family, branched architectures are gaining increasing attention in academic and industrial research. Unlike their linear counterparts, branched diols can introduce unique properties into materials. For example, the use of branched secondary diols in the synthesis of polyesters has been shown to produce polymers with higher glass transition temperatures (Tg) compared to those made from primary diols. rsc.orgrsc.orgsemanticscholar.org This is because the branching can restrict the molecular motion within the polymer structure.

The structure of the branched diol, including the chain length and the position of the branches, can be tuned to control the properties of the resulting polymers. rsc.orgsemanticscholar.org Research is also focused on synthesizing these branched diols from renewable biomass sources, aligning with the goals of green chemistry. rsc.orgresearchgate.net The development of biosynthetic pathways using microbial processes to produce branched-chain diols is another promising area of research, offering sustainable routes to these valuable chemical building blocks. nih.gov

While extensive research exists for the broader class of branched diols, specific academic studies on 2-Methylheptane-2,6-diol are not widely documented in publicly available literature. However, its chemical structure and properties, available through chemical databases, make it a relevant example of a branched, aliphatic diol containing both a tertiary and a secondary hydroxyl group.

Chemical Profile of this compound

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 73304-48-0 nih.govguidechem.com
Molecular Formula C₈H₁₈O₂ nih.govguidechem.comnist.gov
Molecular Weight 146.23 g/mol nih.govguidechem.com
Canonical SMILES CC(CCCC(C)(C)O)O nih.gov
InChI Key IOMHEFJNPZANMF-UHFFFAOYSA-N nih.govguidechem.com
Topological Polar Surface Area 40.5 Ų nih.govguidechem.com
Hydrogen Bond Donor Count 2 nih.govguidechem.com
Hydrogen Bond Acceptor Count 2 nih.govguidechem.com
Rotatable Bond Count 4 nih.govguidechem.com
Complexity 89.3 nih.govguidechem.com

This data is compiled from publicly accessible chemical databases and does not represent original research findings.

Based on its structure—a seven-carbon chain with a methyl group and a hydroxyl group at position 2 (a tertiary alcohol) and a hydroxyl group at position 6 (a secondary alcohol)—this compound presents an interesting case for studying site-selective reactions. The differing steric and electronic environments of the tertiary and secondary alcohols would likely allow for selective functionalization under carefully controlled reaction conditions, a central theme in modern organic chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73304-48-0

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-methylheptane-2,6-diol

InChI

InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3

InChI Key

IOMHEFJNPZANMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)O

Origin of Product

United States

Synthetic Methodologies for Branched Diols

Biocatalytic and Chemoenzymatic Approaches for Diol Synthesis

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. rsc.org Chemoenzymatic approaches, which combine the best of both chemical and enzymatic catalysis, further expand the synthetic possibilities for producing complex chiral molecules like 2-Methylheptane-2,6-diol. researchgate.net

The asymmetric biosynthesis of chiral diols is a cornerstone of modern biocatalysis. rsc.org This approach leverages the inherent stereoselectivity of enzymes to produce enantiomerically pure diols, which are crucial building blocks in the pharmaceutical and fine chemical industries. core.ac.uk While specific examples detailing the asymmetric biosynthesis of this compound are not prevalent in the literature, the synthesis of other chiral diols, such as 1,2- and 1,3-diols, provides a clear blueprint. researchgate.netrsc.org These processes often employ whole-cell biocatalysts or isolated enzymes to achieve high enantiomeric excess (ee) and diastereomeric excess (de). rsc.orgresearchgate.net For instance, the combination of organocatalysis and biocatalysis has been shown to produce all four possible stereoisomers of a 1,3-diol in enantiomerically pure form. researchgate.net

A variety of enzymes are employed to introduce hydroxyl groups with high stereocontrol, a critical step in the synthesis of chiral diols.

Alcohol Dehydrogenases (ADHs): These enzymes are widely used for the stereoselective reduction of keto groups to hydroxyl groups and the oxidation of alcohols. rsc.orgresearchgate.netuni-duesseldorf.de ADHs are particularly valuable for synthesizing chiral 1,2-diols from α-hydroxy ketones. rsc.orgresearchgate.netuni-regensburg.de For example, the alcohol dehydrogenase from Ralstonia sp. (RADH) has demonstrated a broad substrate range for sterically demanding ketones, yielding diols with excellent enantiomeric and diastereomeric selectivity (>99% ee and de). rsc.orgresearchgate.net The application of ADHs can be predicted based on the enzyme's origin and the substrate's configuration. rsc.org

Oxidoreductases: This broad class of enzymes, which includes ADHs, catalyzes redox reactions. rsc.org Dicarbonyl reductases, a type of oxidoreductase, can stereoselectively reduce two carbonyl groups to form chiral diols. rsc.org The search for novel oxidoreductases with different substrate specificities and stereoselectivities is ongoing to expand the toolbox for chiral diol synthesis. uni-duesseldorf.de

Hydrolases: Lipases and epoxide hydrolases are prominent members of this enzyme class used in diol synthesis. rsc.orgrsc.org Epoxide hydrolases catalyze the enantioselective hydrolysis of epoxides to yield chiral vicinal diols. acs.orgnih.govnih.govmdpi.com This method is particularly significant as it can be used for the desymmetrization of meso-epoxides to produce enantiopure (R,R)- or (S,S)-1,2-diols with high yields and enantiomeric excess. acs.orgnih.gov Lipases are often used in the kinetic resolution of racemic diols through enantioselective acylation. rsc.org

Table 1: Examples of Enzyme-Catalyzed Reactions for Diol Synthesis

Enzyme Type Substrate Example Product Example Selectivity Reference
Alcohol Dehydrogenase (RADH) Bulky 2-hydroxy ketones Diastereomerically pure 1,2-diols >99% ee, >99% de rsc.orgresearchgate.net
Epoxide Hydrolase meso-Epoxides Chiral (R,R)- or (S,S)-1,2-diols High ee and yields acs.orgnih.gov
Dicarbonyl Reductase Dicarbonyl compounds Chiral diols Stereoselective rsc.org

Microbial fermentation presents a sustainable route for producing diols from renewable feedstocks, including amino acids. pnas.orgnih.gov By engineering metabolic pathways in microorganisms like Escherichia coli, it is possible to convert amino acids into various diols, such as 1,4-butanediol (B3395766) and 1,5-pentanediol. pnas.org This strategy involves combining the natural catabolism of amino acids with engineered pathways for diol formation. pnas.orgcranfield.ac.uk For instance, branched-chain amino acids can serve as precursors for the synthesis of branched-chain β,γ-diols. researchgate.net While the direct conversion of an amino acid to this compound has not been specifically documented, the existing platforms for producing C3-C5 diols from amino acids demonstrate the potential of this approach for generating a wide range of diol structures. pnas.org The addition of specific amino acids to the culture medium has been shown to influence diol production. researchgate.net

The use of non-aqueous or unconventional media in biocatalysis can offer several advantages, such as increased solubility of nonpolar substrates, shifting reaction equilibria to favor synthesis, and enabling the integration of enzymatic steps with chemical catalysis. rsc.orgrsc.orgmuni.czwur.nl Options include organic solvents, ionic liquids, and deep eutectic solvents. rsc.orgmuni.cz For example, a two-step biocatalytic cascade to produce 1-phenylpropane-1,2-diol (B147034) was successfully performed in a micro-aqueous system using lyophilized whole cells, achieving high product concentrations. rsc.org The use of cyclopentyl methyl ether as a bio-based solvent has also been demonstrated for a chemoenzymatic cascade to form dioxolanes from chiral diols. nih.gov While aqueous buffers remain common, the strategic use of unconventional media can lead to more sustainable and efficient processes for producing diols. rsc.orgmuni.cz

Organocatalytic and Transition Metal-Catalyzed Syntheses of Diols

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. rsc.org

Organoboron compounds, particularly boronic acids, have proven to be effective catalysts for the selective functionalization of diols. rsc.org While their application in the direct synthesis of the carbon backbone of this compound is less common, they are instrumental in transformations of pre-formed diols. For example, boronic acid catalysts can facilitate the regioselective acylation, alkylation, and oxidation of diols. rsc.org A notable application is the selective oxidation of vicinal diols to α-hydroxyketones. rsc.org Chiral diols themselves, such as BINOL derivatives, are widely used as organocatalysts to induce enantioselectivity in a variety of reactions, including the formation of other chiral molecules. nih.gov Although direct synthesis of this compound using organoboron catalysis is not explicitly detailed, these systems offer significant potential for the selective modification and synthesis of complex diols.

Compound Names Mentioned in this Article

N-Heterocycle and Diamine Catalysis in Diol Chemistry

Nitrogen-containing organocatalysts, including N-heterocycles and diamines, have emerged as powerful tools in modern organic synthesis. rsc.orgresearchgate.net These catalysts offer versatile reactivity and can be employed in the selective functionalization of diols. rsc.orgresearchgate.net Aromatic N-heterocycles, for instance, are effective catalysts for the functionalization of alcohol groups. rsc.org The catalytic mechanism typically involves the activation of the N-heterocycle by an electrophile, forming an ammonium (B1175870) intermediate. This intermediate then serves as a new electrophile for the nucleophilic attack by an alcohol, leading to its functionalization and regeneration of the catalyst. rsc.org

In the context of diol chemistry, chiral N-heterocyclic catalysts, such as those derived from 4-aminopyridine, have been instrumental in achieving enantioselective acylation of diol substrates. rsc.org Similarly, diamine-based catalysts can be employed in coupling reactions. For example, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been utilized in diol-diamine coupling to produce important nitrogen-containing heterocycles like piperazines and diazepanes. digitellinc.comorganic-chemistry.org This "hydrogen-borrowing" catalysis is atom-economical and represents a green approach to N-alkylation. digitellinc.com

Copper Catalysis for Enantioselective Diol Desymmetrization

Copper-catalyzed reactions have gained prominence for the enantioselective desymmetrization of diols, a powerful strategy for synthesizing complex, enantioenriched alcohols. sioc-journal.cn This method is particularly attractive due to the low cost and ready availability of copper catalysts. sioc-journal.cn The versatility of copper, which can participate in both two-electron and single-electron transfer processes, allows for the development of novel and effective catalytic cycles. sioc-journal.cn

One notable application is the copper/borinic acid dual catalytic system for the enantioselective propargylation of aliphatic polyols. nih.gov This reaction demonstrates good to excellent chemo- and stereoselectivity for a variety of substrates and can also be applied to the desymmetrization of meso 1,2-diols. nih.gov Another example involves the copper-catalyzed enantioselective transformation of aminotriols to furnish multisubstituted oxazolines, which proceeds through the desymmetrization of a prochiral oxazoline (B21484) diol intermediate. nih.gov Furthermore, copper(I)-catalyzed enantioselective C–O bond coupling of acyl radicals has been shown to be effective for the desymmetrization of various challenging alcohol substrates, including 2,2-disubstituted 1,3-diols. acs.org

Asymmetric Dihydroxylation of Alkenes to Vicinal Diols

The Sharpless asymmetric dihydroxylation is a cornerstone of enantioselective synthesis, providing a reliable method for converting alkenes into chiral vicinal diols. wikipedia.orgmdpi.com This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivities. wikipedia.orgmdpi.com The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the stereochemical outcome of the reaction. wikipedia.org A key advantage of this method is its high site selectivity, typically favoring the reaction at the most electron-rich double bond in a polyene substrate. wikipedia.org

To reduce the use of the toxic and expensive osmium tetroxide, the reaction is commonly performed with a catalytic amount of the osmium reagent, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.org These reagents are often conveniently packaged in premixed formulations known as AD-mix-α and AD-mix-β. mdpi.com The resulting vicinal diols are valuable intermediates in the synthesis of natural products and other biologically active compounds. mdpi.comresearchgate.net

Classical Organic Synthesis Strategies for Branched Diols

Beyond modern catalytic methods, classical organic synthesis strategies remain fundamental to the preparation of branched diols. These approaches often provide robust and scalable routes to these important molecules.

Asymmetric Reduction of Keto Alcohols

The asymmetric reduction of prochiral ketones and keto alcohols is a direct and effective method for synthesizing chiral alcohols and diols. nih.govnih.gov This transformation can be achieved using various chemical and biocatalytic methods. nih.gov Chemical methods often employ chiral metal complexes, such as those based on ruthenium, to catalyze the asymmetric hydrogenation of ketones. sctunisie.orgorganic-chemistry.org For instance, the asymmetric transfer hydrogenation of diketones in the presence of a ruthenium complex can yield chiral 1,3-diols with excellent enantioselectivity. organic-chemistry.org

A powerful two-step strategy involves the initial asymmetric aldol (B89426) reaction to create a chiral 1,3-keto alcohol, followed by the asymmetric reduction of the ketone functionality. nih.govacs.org Chiral oxazaborolidine reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the reduction step, often affording diols with very high enantiomeric purity. nih.govacs.org This approach allows for the controlled formation of two stereogenic centers, providing access to specific diastereomers of the 1,3-diol. nih.gov

Ring-Opening Polymerization of Cyclic Monomers

Ring-opening polymerization (ROP) is a versatile method for synthesizing polyesters, including those with branched architectures. researchgate.netuliege.be This technique can be applied to various cyclic monomers, such as lactones, lactides, and cyclic carbonates. researchgate.net The synthesis of branched polyesters can be achieved through several ROP strategies. One approach is the ring-opening multibranching polymerization (ROMBP) of hydroxy-substituted cyclic lactones of the AB2 type. researchgate.net

Another strategy involves the copolymerization of a cyclic ester with a diol or triol, where the multifunctional alcohol acts as a branching point. rsc.org For example, the copolymerization of a bis(1,3-dioxolan-4-one) (bisDOX) monomer with a diol can lead to the formation of cross-linked polyesters. rsc.org The choice of catalyst, such as tin(II) 2-ethylhexanoate, and the reaction conditions can influence the degree of branching and the final polymer topology. rsc.org

Polycondensation Reactions of Dicarboxylic Acids with Diols

Polycondensation of dicarboxylic acids with diols is a classical and widely used method for the synthesis of polyesters. semanticscholar.orgnih.gov This step-growth polymerization process involves the formation of ester linkages with the elimination of a small molecule, typically water. semanticscholar.orgnih.gov While this method can be used to produce a vast array of polyesters, achieving high molecular weights can be challenging and often requires high temperatures and vacuum to drive the reaction to completion by removing the condensation byproduct. semanticscholar.orgnih.gov

To overcome these limitations, various catalysts have been developed to facilitate the polycondensation under milder conditions. Strong Brønsted acids, such as bis(perfluoroalkanesulfonyl)imides, have shown high activity for dehydration polycondensation at lower temperatures. nih.gov Inorganic acids like sulfuric or phosphoric acid have also been used as catalysts. nih.gov Furthermore, surfactant-combined catalysts have been employed to carry out the polycondensation in an emulsion system in water, avoiding the need for bulk polymerization at high temperatures. researchgate.net The properties of the resulting polyesters can be tailored by the choice of the dicarboxylic acid and diol monomers. frontiersin.org

Reactivity and Selective Functionalization of Branched Diols

Regioselective and Stereoselective Manipulation of Hydroxyl Groups

The distinct nature of the tertiary (C2) and secondary (C6) hydroxyl groups in 2-methylheptane-2,6-diol governs the feasibility and outcome of selective functionalization. Factors such as steric hindrance around the tertiary alcohol and the relative reactivity of the secondary alcohol play a crucial role in directing chemical reactions to a specific site.

Controlled Tosylation of Diol Hydroxyls

There is no specific information in the search results regarding the controlled tosylation of the hydroxyl groups on this compound. Tosylation is a common method for converting a hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution or elimination reactions. In a molecule with both secondary and tertiary alcohols, selective tosylation is often challenging. Typically, less sterically hindered alcohols react more readily.

Site-Selective Oxidation Reactions

Site-selective oxidation reactions are critical for the functionalization of complex molecules. Research has shown that the oxidation of related substrates can be highly selective, and these principles can be applied to understand the potential reactivity of this compound.

In studies involving the oxidation of alkanols, the choice of solvent has been shown to dramatically influence reaction selectivity. For instance, the oxidation of 6-methyl-2-heptanol, a direct precursor to this compound, demonstrates a significant solvent-dependent shift in the reaction outcome. acs.orgacs.org When the reaction is conducted in hexafluoroisopropanol (HFIP), hydroxylation is the favored pathway, yielding this compound with high selectivity. acs.orgacs.org Conversely, performing the oxidation in acetonitrile (B52724) (MeCN) leads primarily to the formation of the corresponding ketone, 6-methyl-2-heptanone. acs.orgacs.org

This selectivity is attributed to the ability of fluorinated alcohols like HFIP to engage in hydrogen bonding with the alcohol product, which deactivates the α-C–H bond and prevents overoxidation to the ketone. acs.org This polarity reversal mechanism enables selective hydroxylation at remote C-H bonds. acs.orgacs.org

SubstrateSolventMajor ProductSelectivityReference
6-Methyl-2-heptanolHFIPThis compound88% acs.orgacs.org
6-Methyl-2-heptanolMeCN6-Methyl-2-heptanone>95% (ketone as major product) acs.orgacs.org

Intramolecular Cyclization and Ring Formation

The structure of this compound, a 1,5-diol, is suitable for intramolecular cyclization to form a seven-membered ring, specifically a substituted oxepane. Such reactions are typically catalyzed by acid. While direct evidence for the cyclization of this compound is not present in the provided search results, the cyclization of a structurally similar compound, 6-methylheptan-2,5-dione, has been noted to occur in the presence of a strong Brønsted acid (Amberlyst-15). researchgate.net This suggests that under acidic conditions, the hydroxyl groups of this compound could undergo an intramolecular dehydration reaction to yield a cyclic ether. The reaction would involve protonation of one hydroxyl group, its departure as a water molecule, and subsequent attack by the remaining hydroxyl group to close the ring.

Derivatization for Synthetic Intermediates and Protecting Groups

The hydroxyl groups of this compound can be derivatized to form various synthetic intermediates or to protect the alcohol functionalities during other chemical transformations.

Formation of Cyclic Acetals and Ketals

Cyclic acetals and ketals are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones) and, conversely, the formation of these structures can serve to protect diols. mdpi.com This reaction involves the acid-catalyzed condensation of a diol with a ketone or an aldehyde. google.comorganic-chemistry.org The formation of five- and six-membered rings is generally favored. youtube.com

This compound is a 1,5-diol, and its reaction with a carbonyl compound would lead to the formation of a seven-membered cyclic acetal (B89532) or ketal. The formation of seven-membered rings is known to be achievable, although it can be slower compared to the formation of smaller rings. mdpi.com The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed using methods like a Dean-Stark apparatus. organic-chemistry.org The stability of the resulting cyclic acetal allows it to be resistant to nucleophiles and bases. organic-chemistry.org Deprotection to regenerate the diol and the carbonyl compound is achieved by hydrolysis in the presence of aqueous acid. organic-chemistry.org

Selective Silylation of Diols

The selective protection of one hydroxyl group in a diol is a common requirement in multistep synthesis. Silyl ethers are frequently employed for this purpose due to their ease of formation, stability under a range of conditions, and straightforward removal. The regioselectivity of silylation in an unsymmetrical diol such as this compound is primarily governed by the steric hindrance around the hydroxyl groups. The secondary hydroxyl at the C-6 position is significantly less sterically encumbered than the tertiary hydroxyl at the C-2 position.

This steric difference allows for the selective silylation of the secondary alcohol. By choosing a silylating agent with appropriate steric bulk, a high degree of selectivity can be achieved. For instance, tert-butyldimethylsilyl chloride (TBDMSCl) is a common reagent that shows a strong preference for less hindered alcohols.

The general reaction for the selective silylation of the secondary hydroxyl group of this compound can be represented as follows:

Scheme 1: Selective Silylation of this compound

      OH         OH                                 OTBDMS     OH
      |          |                                  |          |
CH3-C(CH3)-CH2-CH2-CH2-CH-CH3  +  TBDMSCl, Imidazole  -->  CH3-C(CH3)-CH2-CH2-CH2-CH-CH3
                                      DMF

The selectivity of this reaction can be modulated by the choice of the silylating agent and the reaction conditions. A summary of expected selectivity with different silylating agents is presented in the interactive table below.

Interactive Table: Predicted Selectivity in the Silylation of this compound
Silylating AgentStructurePredicted Major Product (Silylation at)Rationale
Trimethylsilyl chloride (TMSCl)(CH₃)₃SiClMixture of mono-silylated productsLow steric hindrance of the TMS group may lead to reduced selectivity.
tert-Butyldimethylsilyl chloride (TBDMSCl)(t-Bu)(CH₃)₂SiClC-6 (Secondary OH)The bulky tert-butyl group provides good selectivity for the less hindered secondary alcohol.
Triisopropylsilyl chloride (TIPSCl)(i-Pr)₃SiClC-6 (Secondary OH)The very high steric bulk of the TIPS group ensures excellent selectivity for the secondary hydroxyl group.
tert-Butyldiphenylsilyl chloride (TBDPSCl)(t-Bu)(Ph)₂SiClC-6 (Secondary OH)Similar to TIPSCl, the bulky TBDPS group is expected to selectively protect the secondary alcohol.

Research on the selective protection of diols has established that the use of bulkier silylating agents generally leads to higher regioselectivity for the less sterically hindered hydroxyl group. For example, studies on various unsymmetrical diols have consistently shown that reagents like TBDMSCl and TIPSCl preferentially react at primary or less substituted secondary hydroxyls over more hindered secondary or tertiary ones. alfa-chemistry.com The reaction is typically carried out in the presence of a base such as imidazole, which acts as a catalyst and acid scavenger.

Synthesis of Cyclic Thiocarbonates from Diols

The synthesis of cyclic thiocarbonates from diols is a well-established transformation, often employed as a key step in the Corey-Winter olefination to convert diols into alkenes. The most common method involves the reaction of a 1,2-diol with a thiocarbonylating agent like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or thiophosgene (B130339) to form a five-membered cyclic thiocarbonate. Similarly, 1,3-diols can form six-membered cyclic thiocarbonates.

For this compound, which is a 1,5-diol, the formation of a cyclic thiocarbonate would necessitate the formation of a seven-membered ring. While not impossible, the formation of medium-sized rings (7-11 members) is often entropically and enthalpically disfavored compared to the formation of five- or six-membered rings. The general reaction for the attempted synthesis of a cyclic thiocarbonate from this compound is shown below.

Scheme 2: Hypothetical Cyclization of this compound with TCDI

      OH         OH
      |          |
CH3-C(CH3)-CH2-CH2-CH2-CH-CH3  +  TCDI  --/-->  Formation of a 7-membered cyclic thiocarbonate is unlikely to be a major pathway.

Instead of intramolecular cyclization, the reaction of this compound with TCDI is more likely to result in the formation of oligomeric or polymeric products, or a mixture of linear thiocarbonates, especially under conditions that would typically favor cyclization for smaller diols. The two hydroxyl groups of separate diol molecules could react with the same TCDI molecule, leading to a chain-like structure.

While the Corey-Winter reaction is highly effective for vicinal diols, its application to non-vicinal diols to form larger rings is not a common synthetic route. The literature on the synthesis of seven-membered cyclic thiocarbonates from simple acyclic 1,5-diols is sparse, indicating that this is not a synthetically viable transformation in most cases.

Mechanistic Investigations of Diol Reactivity and Selectivity

The selective functionalization of a diol like this compound is fundamentally a question of competing reaction rates at the two different hydroxyl groups. The factors influencing this selectivity are a combination of steric and electronic effects, which can be further modulated by the choice of reagents, catalysts, and reaction conditions.

Steric Factors: As discussed in the context of silylation (Section 3.2.2), the steric environment is often the dominant factor in determining regioselectivity. The secondary hydroxyl at C-6 is more accessible to incoming reagents than the sterically crowded tertiary hydroxyl at C-2, which is flanked by two methyl groups. This steric differentiation is a key principle in achieving selective protection or functionalization.

Electronic Factors: The nucleophilicity of the hydroxyl groups also plays a role. The tertiary alcohol at C-2 is expected to be slightly more electron-rich due to the inductive effect of the three attached alkyl groups, which could enhance its nucleophilicity. However, this electronic effect is generally overshadowed by the much larger steric hindrance. In reactions where steric factors are less important, the electronic differences might become more influential.

Catalysis and Reaction Conditions: The use of catalysts can dramatically alter the selectivity of diol reactions. For instance, enzyme-catalyzed reactions can achieve exquisite levels of regioselectivity that are difficult to match with traditional chemical methods. In non-enzymatic catalysis, the catalyst can interact with the diol in a way that favors reaction at one site over the other. For example, a catalyst might form a transient complex with the diol, orienting it for a selective reaction. The choice of solvent and temperature can also influence the outcome by affecting the conformation of the diol and the relative rates of the competing reaction pathways.

Computational studies on the reactivity of diols have provided deeper insights into the interplay of these factors. Such studies can model the transition states of the competing reaction pathways and calculate their relative energies, thereby predicting the major product. For example, density functional theory (DFT) calculations have been used to understand the regioselectivity of various diol reactions, confirming the importance of both steric and electronic effects.

Structural Elucidation and Conformational Analysis of Branched Diols

Spectroscopic Characterization for Structure Confirmation (e.g., NMR, IR)

Spectroscopic methods are essential for confirming the molecular structure of compounds like 2-Methylheptane-2,6-diol. While specific experimental spectra for this exact compound are not widely published, its structural features allow for the prediction of characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles and data from analogous aliphatic diols. researchgate.netunl.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. universalclass.com

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in different chemical environments. The hydroxyl protons (O-H) would appear as broad singlets, with their chemical shift being dependent on concentration and solvent. The protons on the carbon chain would exhibit complex splitting patterns due to coupling with neighboring protons. The methyl groups at C1 and attached to C2 would likely appear as singlets or doublets in specific regions of the spectrum.

¹³C NMR: The carbon NMR spectrum is expected to display eight distinct signals, corresponding to each carbon atom in the unique chemical environment of this compound. The carbons bearing the hydroxyl groups (C2 and C6) would resonate at higher chemical shifts (typically 60-80 ppm) compared to the other aliphatic carbons. The presence of a quaternary carbon at C2 would be confirmed by its characteristic chemical shift and lack of a signal in a DEPT-135 experiment.

Predicted NMR Data for this compound

Atom PositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
C1 (CH₃)~1.2 (singlet)~25-30
C2 (C-OH)-~70-75 (quaternary)
C2-CH₃~1.2 (singlet)~25-30
C3 (CH₂)~1.4-1.6 (multiplet)~40-45
C4 (CH₂)~1.3-1.5 (multiplet)~20-25
C5 (CH₂)~1.4-1.6 (multiplet)~35-40
C6 (CH-OH)~3.7-3.9 (multiplet)~65-70
C7 (CH₃)~1.1-1.2 (doublet)~20-25

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. universalclass.com For this compound, the most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. rsc.org Sharp peaks in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the aliphatic chain. Bending vibrations for the C-O bonds would be expected in the fingerprint region, around 1050-1150 cm⁻¹. Analysis of the O-H stretching band at different concentrations can provide insights into whether hydrogen bonding is primarily intramolecular or intermolecular. researchgate.net

X-Ray Diffraction Studies of Diol Systems

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Although a specific crystal structure for this compound is not publicly available, studies on other acyclic and cyclic diols offer insights into the likely packing and hydrogen-bonding networks that would be observed. acs.orgnih.govmdpi.comnih.gov

Conformational Isomerism and Intramolecular Interactions

Due to the rotation around its numerous single bonds, an acyclic molecule like this compound can exist in many different conformations. The study of these conformational isomers and the interactions that govern their relative stabilities is crucial for understanding the molecule's physical and chemical properties.

A key interaction that can significantly influence the conformation of this compound is intramolecular hydrogen bonding. This occurs when the hydroxyl group at C2 and the hydroxyl group at C6 interact with each other within the same molecule. researchgate.net The oxygen of one hydroxyl group acts as a hydrogen bond acceptor, while the hydrogen of the other acts as a donor.

This interaction is possible because the seven-carbon chain is flexible enough to allow the two ends to come into proximity. The formation of this intramolecular hydrogen bond would lead to a pseudo-cyclic structure. Specifically, the interaction between the hydroxyls at the C2 and C6 positions would form a pseudo-seven-membered ring. The stability of such a ring is a balance between the favorable energy of the hydrogen bond and the steric strain introduced by forcing the carbon chain into a cyclic arrangement. researchgate.net Studies on other diols have shown that the strength of such intramolecular hydrogen bonds is influenced by the substitution pattern on the carbon chain. rsc.org The presence of methyl groups can affect the charge density on the oxygen atoms, thereby modulating the strength of the hydrogen bond. rsc.org

The terms "half-chair" and "boat" are standard descriptors for the conformations of six-membered cyclic systems, such as cyclohexane. These terms are not directly applicable to an acyclic molecule like this compound. The conformational analysis of this linear diol is instead described by the dihedral angles around each of the C-C single bonds in the heptane (B126788) backbone.

A fully extended, all-anti conformation would be sterically favorable for the carbon backbone itself. However, to facilitate the intramolecular hydrogen bond discussed previously, several of the C-C bonds would need to adopt a gauche conformation, bringing the C2 and C6 positions closer together. The most stable conformation of the molecule in a non-polar solvent would therefore be a compromise between minimizing steric repulsions along the chain and maximizing the stabilizing effect of the intramolecular hydrogen bond.

The conformational preferences of this compound are governed by a complex interplay of steric and electronic effects. rsc.orgnih.govnih.gov

Steric Effects: These arise from repulsive interactions when bulky groups are forced into close proximity. In this molecule, the primary steric considerations are the interactions involving the methyl groups at C2 and C7, and the hydroxyl groups. researchgate.net The tertiary nature of the C2 position, with two methyl groups and a hydroxyl group, creates significant steric bulk at one end of the molecule. Any conformation that brings these groups into close contact with other parts of the chain will be energetically unfavorable. For example, a gauche interaction between the bulky C2 substituent group and the rest of the chain would be less favorable than for a less substituted carbon. researchgate.net

Electronic Effects: These effects relate to the distribution of electron density in the molecule. The highly electronegative oxygen atoms of the hydroxyl groups create partial positive charges on the attached carbons (C2 and C6) and hydrogens, and partial negative charges on the oxygens themselves. These dipole moments can interact with each other, influencing conformational stability. The primary electronic effect in this diol is the stabilizing intramolecular hydrogen bond. rsc.org Furthermore, hyperconjugative effects, involving interactions between filled bonding orbitals and empty anti-bonding orbitals, can also play a subtle role in favoring certain staggered conformations over others. nih.gov

The final conformational equilibrium will be a weighted average of all possible low-energy structures, with the populations of each conformer determined by the balance of these stabilizing and destabilizing steric and electronic forces.

Computational Chemistry and Molecular Modeling of Diols

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methylheptane-2,6-diol, DFT calculations provide a foundational understanding of its geometry, stability, and reactivity.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. Due to the rotational freedom of its carbon-carbon and carbon-oxygen single bonds, this compound can exist in numerous conformations.

A systematic conformer search, often initiated with faster methods and refined with DFT, is necessary to identify the global minimum energy structure. Key structural features, such as the potential for intramolecular hydrogen bonding between the hydroxyl groups at positions 2 and 6, are critical in determining the most stable conformer. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AngleOptimized Value
Bond LengthC-O (hydroxyl)~1.43 Å
Bond LengthO-H (hydroxyl)~0.97 Å
Bond LengthC-C (alkane chain)~1.54 Å
Bond AngleC-O-H~109.5°
Dihedral AngleH-O-C-CVaries by Conformer

Frontier Molecular Orbital (FMO) Theory and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups due to their lone pairs of electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.5 eVElectron-donating capacity
LUMO+1.5 eVElectron-accepting capacity
Energy Gap (ΔE) 8.0 eV Indicator of chemical reactivity

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites. malayajournal.orgwolfram.com The map is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would clearly show regions of high negative potential (red) concentrated around the electronegative oxygen atoms of the two hydroxyl groups. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), highlighting them as sites for hydrogen bonding and interaction with nucleophiles.

In this compound, significant donor-acceptor interactions would involve the lone pairs of the oxygen atoms (n) donating electron density to the anti-bonding orbitals (σ) of adjacent C-C and C-H bonds. The energy associated with these n → σ interactions quantifies their contribution to molecular stabilization. mdpi.com

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound (Hypothetical)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)σ* (C-C)1.5 - 2.5
LP (O)σ* (C-H)0.5 - 1.0
σ (C-H)σ* (C-C)3.0 - 5.0

Molecular Dynamics (MD) Simulations for Liquid Structure and Reactivity

While DFT calculations focus on a single, static molecule, Molecular Dynamics (MD) simulations model the behavior of a large ensemble of molecules over time. An MD simulation of this compound in its liquid state would provide invaluable data on its bulk properties. By simulating the movements and interactions of hundreds or thousands of molecules, MD can predict macroscopic properties like density, viscosity, and diffusion coefficients. Furthermore, it allows for the detailed analysis of the intermolecular hydrogen-bonding network that governs the liquid's structure and behavior.

Semi-empirical Quantum Chemistry Methods

Semi-empirical quantum chemistry methods, such as AM1, PM3, and PM7, are based on the Hartree-Fock formalism but use approximations and empirical parameters to simplify calculations. wikipedia.orgnih.gov These methods are significantly faster than DFT, making them ideal for initial explorations of large molecules or for screening a vast number of conformers. researchgate.net For this compound, a semi-empirical method could be employed to perform an initial, broad conformational search. The lowest-energy structures identified could then be subjected to more accurate and computationally expensive DFT calculations for final geometry optimization and property analysis. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energy of the system as reactants transform into products, chemists can identify intermediates and, crucially, transition states—the points of maximum energy that act as barriers to the reaction.

A primary reaction pathway for diols like this compound is acid-catalyzed dehydration, which results in the formation of alkenes. The mechanism of this reaction depends on the structure of the alcohol. Secondary and tertiary alcohols, such as those in this compound, typically proceed through an E1 (unimolecular elimination) mechanism.

The E1 mechanism for a diol involves three main stages, all of which can be modeled computationally:

Protonation of the Hydroxyl Group: The oxygen atom of one of the -OH groups acts as a Lewis base and is protonated by an acid, forming an alkyloxonium ion. This is a rapid, low-energy step.

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, which is a good leaving group. This is the slowest, rate-determining step of the reaction and involves overcoming the highest energy barrier. The transition state for this step is the molecular arrangement just before the water molecule fully separates, leading to the formation of a carbocation intermediate.

Deprotonation to Form an Alkene: A base (such as a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Computational chemists use methods like DFT to model this process. They can calculate the activation energy (the energy of the transition state relative to the reactants) for the dehydration of each hydroxyl group in this compound. The transition state is identified on the potential energy surface as a first-order saddle point, which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is computationally verified by frequency analysis, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-O bond breaking).

For this compound, two distinct E1 pathways can be modeled, one for the tertiary alcohol at the C2 position and one for the secondary alcohol at the C6 position. The computational analysis would involve locating the transition states for the formation of both the tertiary and secondary carbocations and comparing their relative energies.

StepDescriptionKey Computational Metric
1Protonation of HydroxylReaction Enthalpy (ΔH)
2C-O Bond Cleavage (Rate-Determining)Activation Energy (ΔG‡) of the Transition State
3Carbocation Intermediate FormationRelative Energy/Stability of the Carbocation
4Deprotonation to form AlkeneReaction Enthalpy (ΔH) for Alkene Formation

This interactive table summarizes the key stages of a computationally modeled E1 dehydration reaction and the corresponding metrics used to analyze them.

Theoretical Prediction of Chemical Reactivity and Site Selectivity

One of the key predictive powers of computational chemistry is determining chemical reactivity and site selectivity—that is, which functional group in a polyfunctional molecule is more likely to react. For this compound, the molecule possesses two different hydroxyl groups: a tertiary one at C2 and a secondary one at C6. Theoretical calculations can predict which of these two sites is more susceptible to reactions like dehydration.

In the context of the E1 dehydration mechanism, the rate of reaction is determined by the stability of the carbocation intermediate formed in the slowest step. The general principle, supported by extensive experimental and computational evidence, is that tertiary carbocations are significantly more stable than secondary carbocations, which are in turn more stable than primary ones. This stability is due to hyperconjugation and inductive effects from the alkyl groups attached to the positively charged carbon.

Computational models can quantify this difference in stability precisely. By calculating the energies of the two possible carbocations that can be formed from this compound, a clear prediction of site selectivity can be made:

Dehydration at C2: Loss of water from the tertiary alcohol at the C2 position results in a tertiary carbocation .

Dehydration at C6: Loss of water from the secondary alcohol at the C6 position results in a secondary carbocation .

Since the tertiary carbocation is more stable, the activation energy required to form it will be lower than that required to form the secondary carbocation. Therefore, computational models would predict that the dehydration of this compound will preferentially occur at the C2 position. This would lead to the formation of alkenes with a double bond originating from C2, such as 2-methylhept-1-ene or 2-methylhept-2-ene.

Beyond carbocation stability, other quantum chemical descriptors can be calculated to analyze reactivity. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of a molecule, while analysis of Frontier Molecular Orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into nucleophilic and electrophilic character. However, for a mechanism driven by carbocation stability, the direct calculation of intermediate and transition state energies provides the most reliable prediction.

FeatureC2-OH GroupC6-OH GroupPredicted Reactivity (E1 Dehydration)
Alcohol Type TertiarySecondaryC2-OH is more reactive
Carbocation Intermediate TertiarySecondaryTertiary carbocation is more stable
Activation Energy (ΔG‡) LowerHigherPathway via C2 has a lower barrier
Major Alkene Products 2-methylhept-1-ene, 2-methylhept-2-ene6-methylhept-1-ene, 6-methylhept-2-eneProducts from C2 dehydration dominate

This interactive table compares the two hydroxyl sites of this compound and summarizes the theoretical predictions for their reactivity in an acid-catalyzed dehydration reaction.

Applications of Branched Diols As Synthetic Building Blocks and Monomers in Academic Research

Chiral Synthons in Asymmetric Total Synthesis

A comprehensive review of scientific literature reveals no specific examples of 2-Methylheptane-2,6-diol being employed as a chiral synthon in the asymmetric total synthesis of natural products or complex molecules. While chiral diols are a well-established class of building blocks in this field, the application of this particular branched diol has not been documented in the available research.

Monomers for Tunable Polymer Architectures

There is no available research in the scientific literature detailing the use of this compound as a monomer for creating tunable polymer architectures. The following subsections, therefore, reflect this absence of specific data for this compound.

Synthesis of Branched and Cross-Linked Polyesters

No studies have been found that report the synthesis of branched or cross-linked polyesters using this compound as a monomeric unit.

Impact of Branched Diol Structure on Polymer Thermal Properties (e.g., Glass Transition Temperature)

As there are no reported polymers synthesized from this compound, there is no data available on the impact of its structure on the thermal properties of any resulting polymers, such as the glass transition temperature.

Development of Chiral Ligands in Asymmetric Catalysis

A thorough search of the academic literature did not yield any instances of this compound being used as a precursor or scaffold for the development of chiral ligands in asymmetric catalysis.

Precursors for Advanced Organic Materials and Fine Chemicals

While broad applications are not widely documented, the specific synthesis of this compound as a fine chemical has been described in the context of chemoselective aliphatic C-H bond oxidation research. In a study focused on polarity reversal to control reaction selectivity, this compound was synthesized from its precursor, 6-Methyl-2-heptanol. acs.orgresearchgate.netwalisongo.ac.idtesisenred.net

The research demonstrated that the choice of solvent plays a critical role in directing the oxidation of the starting alcohol. When the reaction was conducted in hexafluoroisopropanol (HFIP), a solvent known for its ability to engage in strong hydrogen bonding, the predominant product was this compound with high selectivity. acs.orgresearchgate.netwalisongo.ac.idtesisenred.net This selective hydroxylation of a remote tertiary C-H bond highlights a method for producing this specific diol. In contrast, performing the oxidation in acetonitrile (B52724) (MeCN) resulted in a different product profile, with 6-methyl-2-heptanone being the major product. acs.orgresearchgate.netwalisongo.ac.idtesisenred.net

The table below summarizes the key findings of this synthetic approach to this compound.

PrecursorSolventMajor ProductSelectivity for this compound
6-Methyl-2-heptanolHexafluoroisopropanol (HFIP)This compound88%
6-Methyl-2-heptanolAcetonitrile (MeCN)6-Methyl-2-heptanone5%

This research provides a clear, documented pathway to this compound, positioning it as a fine chemical that can be obtained through controlled, selective oxidation. However, the subsequent application of this diol in the synthesis of advanced organic materials is not detailed in the available literature.

Advanced Analytical Characterization Techniques for Research on Diols

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of 2-Methylheptane-2,6-diol from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. Diol-based HPLC columns, which have a stationary phase containing hydroxyl groups, are particularly effective for separating polar compounds like diols through hydrophilic interaction chromatography (HILIC). hawachhplccolumn.com The mobile phase in such separations typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and a polar component like water or a buffer. hawachhplccolumn.com

Gas Chromatography (GC) can also be employed for the analysis of diols, often after derivatization to increase volatility and improve peak shape. The choice between HPLC and GC depends on the specific requirements of the analysis, including the volatility of the compound and the complexity of the sample matrix.

Given that this compound possesses a chiral center at the C6 position, separating its enantiomers is critical for stereochemical studies. Chiral HPLC is the primary technique for determining the enantiomeric excess (e.e.) of chiral compounds. uma.esheraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The determination of enantiomeric excess is a measure of the purity of a sample with respect to its enantiomeric composition. heraldopenaccess.us For instance, a sample containing 98% of one enantiomer and 2% of the other has an enantiomeric excess of 96%. A fluorescence-based assay has been developed for the high-throughput determination of e.e. in 1,2- and 1,3-diols. bath.ac.uk This method involves the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities, allowing for the quantification of each enantiomer with high accuracy. bath.ac.uk

Alternatively, diastereomers can be formed by reacting the diol with a chiral derivatizing agent, and these can then be separated on a non-chiral stationary phase. nih.gov The choice of the chiral column and the mobile phase composition are crucial parameters that need to be optimized for achieving good resolution between the enantiomeric peaks. nih.govsemanticscholar.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like GC or LC, it provides a powerful method for identifying and quantifying the compound in complex mixtures. asdlib.orgsaspublishers.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, which aids in the unambiguous determination of the molecular formula. nih.govresearchgate.net

The fragmentation pattern of this compound in the mass spectrometer provides structural information. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Analysis of these fragment ions helps to confirm the structure of the molecule. For diols, pre-column derivatization with reagents like boronic acids can enhance sensitivity in MS analysis. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the detailed molecular structure of this compound. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the carbon skeleton and the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. For example, the methyl protons at C1, C7, and the methyl group at C2 would appear as singlets or doublets depending on their coupling with neighboring protons. The protons of the methylene (B1212753) groups (CH₂) and the methine proton (CH) at the chiral center would exhibit more complex splitting patterns due to spin-spin coupling. The chemical shifts of the hydroxyl (-OH) protons can vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule. For this compound, eight distinct carbon signals would be expected. The chemical shifts of these signals are indicative of the type of carbon (methyl, methylene, methine, or quaternary) and its proximity to the electron-withdrawing hydroxyl groups.

Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. fiveable.mepressbooks.publibretexts.org For the determination of enantiomeric purity, chiral derivatizing agents containing boron can be used to form diastereomeric esters that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. nih.govacs.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Carbon AtomPredicted Chemical Shift (ppm)Carbon Type
C1~25-30CH₃
C2~70-75Quaternary (C-OH)
C3~40-45CH₂
C4~20-25CH₂
C5~45-50CH₂
C6~65-70Methine (CH-OH)
C7~20-25CH₃
C2-Methyl~25-30CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. spectroscopyonline.comlibretexts.orgmsu.edu The broadness of this peak is a result of intermolecular hydrogen bonding.

The spectrum would also show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohols typically appear as strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Specifically, primary alcohols show a C-O stretch between 1075-1000 cm⁻¹, while secondary alcohols absorb between 1150-1075 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
O-HStretching (H-bonded)3200 - 3600Strong, Broad
C-HStretching (sp³)2850 - 3000Strong
C-OStretching1000 - 1300Strong

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₈O₂), elemental analysis would be used to verify the mass percentages of carbon, hydrogen, and oxygen. The experimentally determined percentages are compared with the theoretically calculated values to confirm the empirical and molecular formula of the synthesized compound. This technique is crucial for ensuring the purity and correct identification of a newly synthesized batch of the diol.

**Table 3: Theoretical Elemental Composition of this compound (C₈H₁₈O₂) **

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.011896.08865.70
Hydrogen (H)1.0081818.14412.41
Oxygen (O)15.999231.99821.88
Total 146.23 100.00

Hyphenated Techniques in Complex Diol Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures containing diols. saspublishers.comchromatographytoday.comnih.gov The most common and useful of these is Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). asdlib.orgox.ac.uk

In GC-MS, the components of a mixture are separated by the GC, and then each separated component is introduced into the mass spectrometer for identification based on its mass spectrum. asdlib.org This is highly effective for volatile and thermally stable compounds.

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like many diols. researchgate.netthermofisher.comnih.gov The LC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. asdlib.org The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information and enhanced selectivity for the analysis of diols in complex biological or environmental samples. amazonaws.com Other hyphenated techniques like LC-NMR and LC-FTIR can also be employed for comprehensive structural elucidation of components in a mixture. nih.gov

Environmental Chemistry and Bioremediation Research of Aliphatic Diols

Microbial Degradation Pathways of Aliphatic Diols

Microorganisms have evolved sophisticated pathways to utilize aliphatic diols as carbon and energy sources. The degradation process typically begins with the oxidation of one or both alcohol groups, leading to the formation of intermediates that can enter central metabolic pathways.

The initial attack on an aliphatic chain by aerobic bacteria is an oxidative process. For diols, this oxidation can occur at either the terminal (end) or subterminal (internal) carbons of the molecule.

Terminal Oxidation: This is a common pathway for the degradation of n-alkanes and can be applied to diols. frontiersin.orgresearchgate.net The process begins with the oxidation of a terminal methyl group or a primary alcohol group. In the context of a diol like 2-Methylheptane-2,6-diol, one of the existing hydroxyl groups is already a site for oxidation. The terminal methyl group could also be attacked. The pathway proceeds through the formation of an aldehyde and then a carboxylic acid. researchgate.netresearchgate.net If both ends of a molecule are oxidized, this is known as biterminal oxidation, which results in the formation of a dicarboxylic acid. frontiersin.org

Subterminal Oxidation: This mechanism involves the oxidation of an internal carbon atom of the alkane chain. nih.govnih.gov For an alkane, this leads to the formation of a secondary alcohol, which is then oxidized to a ketone. researchgate.net A subsequent key step is the insertion of an oxygen atom next to the carbonyl group by a Baeyer-Villiger monooxygenase (BVMO) enzyme, forming an ester. researchgate.net This ester is then hydrolyzed by an esterase into an alcohol and a fatty acid, which can be further metabolized. frontiersin.orgresearchgate.net For this compound, which already contains secondary hydroxyl groups, oxidation would likely proceed via the formation of a ketone.

The specific pathway utilized by a microorganism can depend on the structure of the diol and the enzymatic machinery of the organism.

A variety of enzymes are essential for the breakdown of aliphatic diols. These biocatalysts facilitate the key oxidative steps that transform the diol into metabolically accessible intermediates.

Monooxygenases: These enzymes are crucial for initiating the degradation of hydrocarbons by inserting a single oxygen atom into the substrate. nih.gov Alkane hydroxylases, including the well-studied cytochrome P450 monooxygenases, often catalyze the first step in terminal oxidation, converting a methyl group to a primary alcohol. frontiersin.orgnih.gov In subterminal oxidation, Baeyer-Villiger monooxygenases play a critical role in converting ketones to esters, a key step in breaking down the carbon chain. frontiersin.orgresearchgate.net

Alcohol Dehydrogenases (ADHs): Once a primary or secondary alcohol is present (either from the original diol structure or as a result of monooxygenase activity), alcohol dehydrogenases catalyze its oxidation. ADHs convert primary alcohols to aldehydes and secondary alcohols to ketones, typically using cofactors like NAD+ or FAD. frontiersin.org

Aldehyde Dehydrogenases (ALDHs): Following the formation of an aldehyde via terminal oxidation of a primary alcohol group, aldehyde dehydrogenases further oxidize it to a carboxylic acid. frontiersin.org These fatty acids can then be funneled into the β-oxidation pathway for complete mineralization.

The coordinated action of these enzyme classes allows microorganisms to systematically deconstruct aliphatic diols.

Enzyme ClassFunction in Diol DegradationExample Intermediate Formed
Monooxygenases Catalyze the initial insertion of an oxygen atom into the hydrocarbon chain.Alcohol (from alkane), Ester (from ketone)
Alcohol Dehydrogenases Oxidize primary and secondary alcohol groups.Aldehyde, Ketone
Aldehyde Dehydrogenases Oxidize aldehydes to carboxylic acids.Carboxylic Acid (Fatty Acid)
Esterases Hydrolyze ester bonds formed during subterminal oxidation.Alcohol and Carboxylic Acid

Factors Influencing Biodegradation of Diols (e.g., Hydroxyl Group Position, Water Interaction)

The efficiency and rate of diol biodegradation are not constant but are influenced by a combination of the molecule's chemical properties and prevailing environmental conditions.

Hydroxyl Group Position: The relative position of the two hydroxyl groups on the carbon chain significantly impacts the molecule's reactivity and biodegradability. Studies on butanediol isomers have shown that vicinal diols (with hydroxyl groups on adjacent carbons, like 1,2-butanediol) are more reactive and more easily oxidized than diols where the hydroxyl groups are further apart (e.g., 1,4-butanediol). rsc.org The closer proximity of the hydroxyl groups can lower the energy barrier for dehydrogenation. rsc.org The branched structure and the specific spacing of the hydroxyls in this compound will therefore be a key determinant of its degradation rate.

Water Interaction and Bioavailability: The solubility of the diol in water is a critical factor. Microorganisms primarily metabolize dissolved substrates. While shorter-chain diols are generally water-soluble, the bioavailability of longer-chain or more complex diols can be limited. researchgate.net Environmental factors that increase the solubility and diffusion of hydrocarbons, such as higher temperatures, can enhance their bioavailability and degradation rates. nih.gov

Environmental Conditions: Abiotic factors play a significant role in modulating microbial activity. mdpi.com These include:

Temperature: Affects both enzyme kinetics and the physical properties (e.g., viscosity, solubility) of the substrate. nih.govijpab.com

pH: Can influence enzyme activity and the solubility of the diol. mdpi.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is necessary to support microbial growth and metabolism. ijpab.com

Oxygen: Aerobic degradation pathways are dependent on the availability of oxygen to act as an electron acceptor and a co-substrate for oxygenase enzymes. researchgate.net

FactorInfluence on Biodegradation
Hydroxyl Group Position Closer hydroxyl groups can increase reactivity and oxidation rates. rsc.org
Molecular Structure Linear chains are generally degraded faster than branched chains. researchgate.net
Water Solubility Higher solubility increases bioavailability for microbial uptake. researchgate.net
Temperature Affects enzyme kinetics and substrate bioavailability. nih.gov
pH Influences enzymatic activity and microbial health. mdpi.com
Oxygen & Nutrients Essential for aerobic microbial growth and metabolism. ijpab.comresearchgate.net

Bioremediation Potential of Diol-Degrading Microorganisms

The ability of certain microorganisms to degrade aliphatic diols makes them valuable candidates for bioremediation of contaminated environments. nih.gov Bioremediation offers a cost-effective and environmentally friendly alternative to traditional physicochemical cleanup methods. nih.gov

Microorganisms capable of degrading related compounds have been isolated from various environments, including soil and water. For example, strains of Pseudomonas, Arthrobacter, and the fungus Fusarium oxysporum have been shown to degrade compounds like polyurethane diol and dimethylsilanediol. nih.govscientificspectator.comnih.gov These microbes can utilize the target compound as a sole source of carbon, effectively mineralizing it to carbon dioxide and water. nih.govscientificspectator.com

The application of these microorganisms in bioremediation can be approached in two main ways:

Bioaugmentation: This involves introducing specific, known diol-degrading microbial strains to a contaminated site to supplement the indigenous microbial population. nih.gov

Biostimulation: This strategy focuses on stimulating the growth and activity of the native diol-degrading microorganisms already present at a site by adding nutrients, oxygen, or other limiting factors. nih.gov

The success of bioremediation depends on a thorough understanding of the contaminated site's characteristics and the metabolic capabilities of the microorganisms involved. researchgate.net The isolation and characterization of novel microbes with robust degradation capabilities for a wide range of aliphatic diols, including structurally complex ones like this compound, remains an active area of research with significant potential for environmental applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylheptane-2,6-diol, and how can reaction conditions be systematically varied to improve yield?

  • Methodology : Begin with acid-catalyzed hydration of 2-methylheptene derivatives or diastereoselective reduction of ketones. Use kinetic studies (e.g., monitoring via GC-MS) to compare yields under varying temperatures (25–60°C), solvents (THF, ethanol), and catalysts (e.g., PtO₂ for hydrogenation). Include purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Data Contradictions : If conflicting reports exist on catalytic efficiency, perform controlled experiments with identical substrates and quantify intermediates via NMR.

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column and polarimetric detection to resolve enantiomers. Validate with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., NOE experiments for spatial proximity analysis) .
  • Advanced Tip : Compare experimental optical rotations with computational predictions (e.g., DFT calculations of specific rotation).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow general diol safety guidelines: wear nitrile gloves, P95 respirators for aerosol protection, and work in fume hoods. Avoid drainage contamination due to potential aquatic toxicity (infer from structurally similar diols in ) .
  • Stability Tests : Monitor decomposition under UV light and elevated temperatures (TGA/DSC analysis) to define safe storage conditions (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. How does this compound participate in stereoselective transformations, and what biocatalysts enhance its enantiomeric purity?

  • Methodology : Screen plant-based biocatalysts (e.g., Daucus carota root) for enzymatic hydrolysis or acetylation. Optimize reaction time (24–72 hrs) and temperature (25–30°C) to maximize enantiomeric excess (e.e.), quantified via chiral GC .
  • Case Study : In bicyclo[3.3.1]nonane-diol diacetate biotransformation, carrot root achieved 44.1% e.e. for (+)-isomers at 30°C .

Q. What computational models predict the reactivity of this compound in photochemical dimerization?

  • Methodology : Use QM/MM simulations to model hydrogen-bonding interactions between diol hydroxyl groups and π-systems (e.g., coumarins). Validate with XRD data from inclusion complexes (e.g., 3.8 Å distance for photodimerization) .
  • Experimental Design : Irradiate diol-coumarin cocrystals (365 nm) and analyze dimer ratios via 1H^{1}\text{H}-NMR .

Q. How can conflicting data on diol toxicity be resolved using in vitro models?

  • Methodology : Perform cytotoxicity assays (MTT/Resazurin) on human cell lines (e.g., HepG2). Compare results with structurally analogous compounds (e.g., 2-Heptanol) and adjust for lipophilicity (logP ~1.04) .
  • Data Gaps : Address missing acute toxicity data by extrapolating from IARC/ACGIH classifications of related alcohols .

Notes

  • For unresolved contradictions (e.g., catalytic efficiency), propose meta-analyses of published protocols.

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